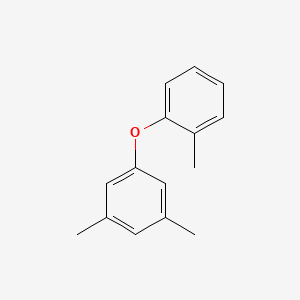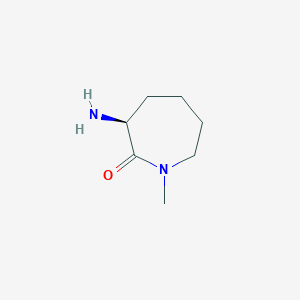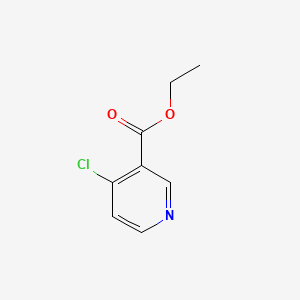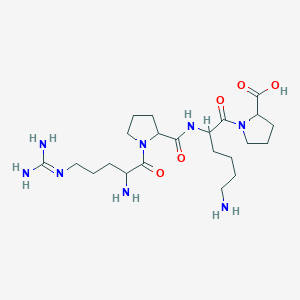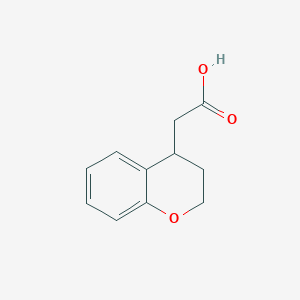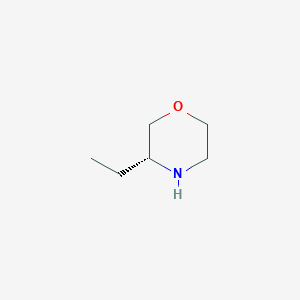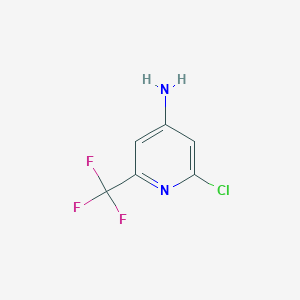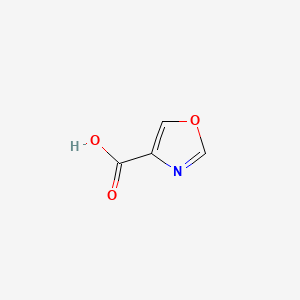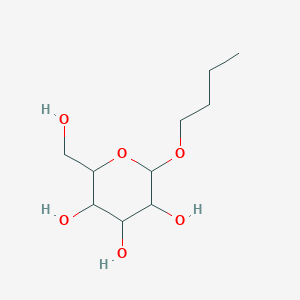
丁基-α-D-吡喃葡萄糖苷
描述
Butyl α-D-glucopyranoside is a versatile carbohydrate derivative extensively employed in the field of biomedicine . It functions as a non-ionic surfactant and holds significant importance for its role in enhancing solubility and stability in drug formulations .
Synthesis Analysis
The synthesis of Butyl-a-D-glucopyranoside involves glycosidation of D-glucose with n-butanol . This yields n-butyl a-D-glucopyranoside and n-butyl b-D-glucopyranoside, which are then converted to their corresponding acetates . The glucopyranosides are treated with benzaldehyde to provide 4,6-O-benzylidene derivatives . Finally, reaction of these compounds with acetic anhydride in dry pyridine gives diacetates .Molecular Structure Analysis
The molecular formula of Butyl-a-D-glucopyranoside is C10H20O6 . Its average mass is 236.262 Da and its monoisotopic mass is 236.125992 Da .Chemical Reactions Analysis
The chemical reactions involving Butyl-a-D-glucopyranoside are similar to those involving other glucopyranosides. They involve nucleophilic substitution at the same center . The acid-catalyzed hydrolysis of glycopyranosides, the hydrolysis of simple glucopyranosides by glucosidases, and the hydrolysis of N-acetylglucosamine oligosaccharides by lysozyme are all formally similar reactions .Physical And Chemical Properties Analysis
Butyl-a-D-glucopyranoside has a molecular weight of 236.27 . It is a compound with the IUPAC name butyl alpha-D-glucopyranoside .科学研究应用
1. Surfactant Production
- Results or Outcomes: The synthesized Butyl-α-D-glucopyranoside exhibited typical surfactant behavior with a critical micellar concentration of 4.0–4.5 mM. Its properties compared well with those of the related octyl-α-D-glucoside .
2. Antimicrobial Applications
- Methods of Application: The glucosidation of D-glucose with n-butanol yields n-butyl α-D-glucopyranoside, which can be converted to corresponding acetates. These glucopyranosides can then be treated with benzaldehyde to provide 4,6-O-benzylidene derivatives. Finally, these compounds can be reacted with acetic anhydride in dry pyridine to give diacetates .
- Results or Outcomes: The synthesized n-butyl glucopyranoside derivatives showed moderate antimicrobial functionalities when tested against ten human pathogenic bacteria and seven fungi .
3. Drug Delivery Systems
- Results or Outcomes: The use of Butyl-α-D-glucopyranoside in drug delivery systems has been shown to enhance the therapeutic potential of drugs, making it invaluable in the treatment of numerous ailments, including cancer, diabetes, and neurodegenerative disorders .
5. Enzymatic α-Glucosylation
- Application Summary: Butyl-α-D-glucopyranoside can be produced through enzymatic α-glucosylation of a tertiary alcohol (tert-butyl alcohol). This process is catalyzed by cyclodextrin glucanotransferases (CGTases) from Thermoanaerobacter sp. and Thermoanaerobacterium thermosulfurigenes EM1 .
- Methods of Application: The glucosylation process involves using partially hydrolyzed starch as a glucose donor. The yield of transglucosylation was approximately 44% (13 g/L of tert-butyl-α-D-glucoside and 4 g/L of tert-butyl-α-D-maltoside) .
- Results or Outcomes: The synthesized tert-butyl-α-D-glucoside exhibited the typical surfactant behavior (critical micellar concentration, 4.0–4.5 mM) and its properties compared well with those of the related octyl-α-D-glucoside .
6. Thermostability Enhancement
- Application Summary: Butyl-α-D-glucopyranoside is used in the enhancement of thermostability and catalytic activity of a metagenome-derived β-glucosidase of Bgl1D .
- Methods of Application: Protein engineering using directed evolution of a metagenome-derived β-glucosidase of Bgl1D was performed to identify enzymes with improved activity and thermostability .
- Results or Outcomes: An interesting mutant Bgl1D187 protein containing five amino acid substitutions showed catalytic efficiency (kcat/Km of 561.72 mM−1 s−1) toward ρ-nitrophenyl-β-D-glucopyranoside (ρNPG) that increased by 23-fold, half-life of inactivation by 10-fold, and further retained transglycosidation activity at 50 °C as compared with the wild-type Bgl1D protein .
安全和危害
属性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZANQLIRVMZFOS-SPFKKGSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl-a-D-glucopyranoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



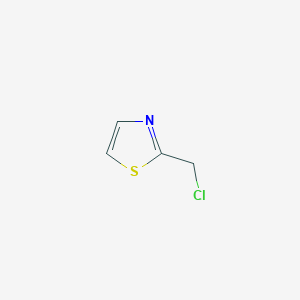
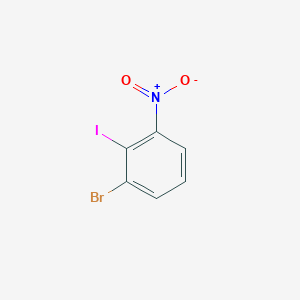
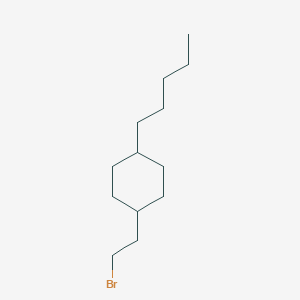
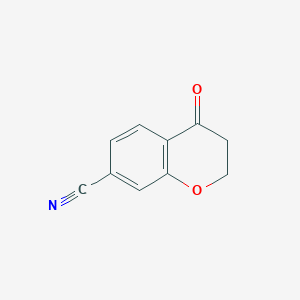
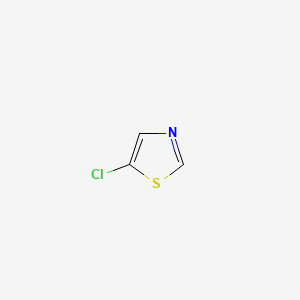
![(E)-4-methyl-N-[methyl-bis[[(E)-4-methylpentan-2-ylideneamino]oxy]silyl]oxypentan-2-imine](/img/structure/B1590929.png)
